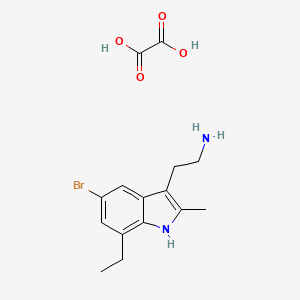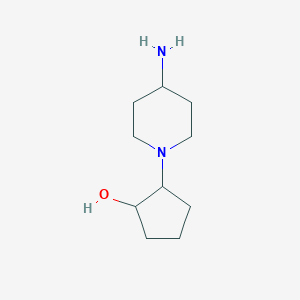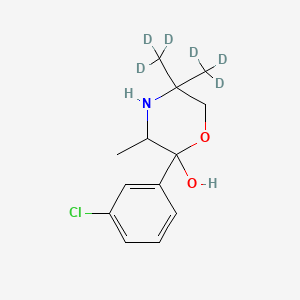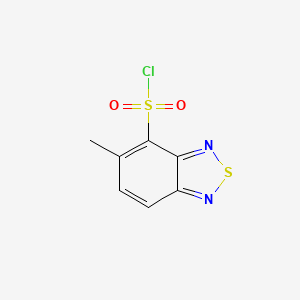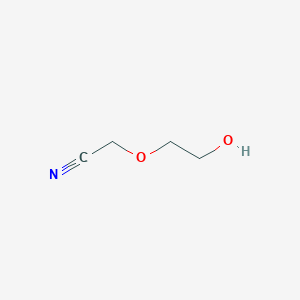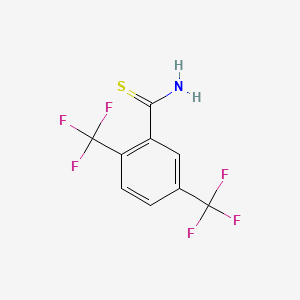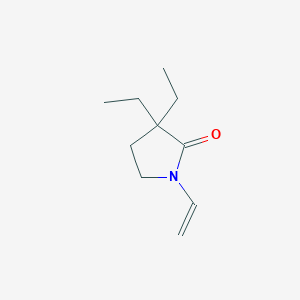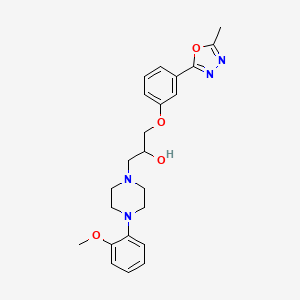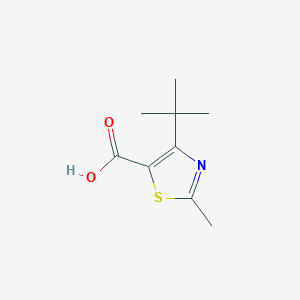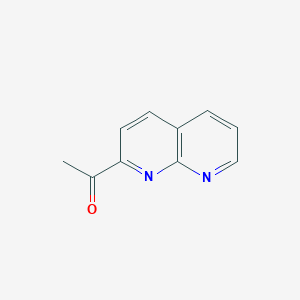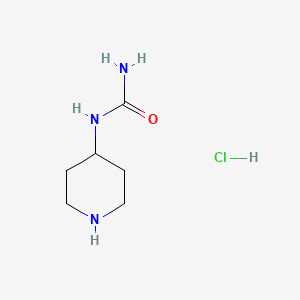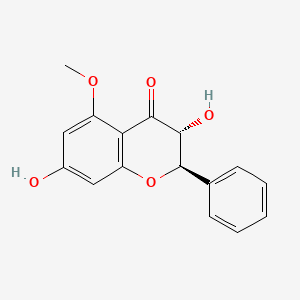
(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, has been reported .Molecular Structure Analysis
The molecular structure of “(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid” would likely involve a tetrahedral geometry around the chiral centers, as is common with compounds containing multiple chiral centers .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that compounds with similar structures can undergo a variety of reactions. For instance, compounds with chiral centers can participate in stereospecific reactions .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid involves the protection of the amine group, followed by the introduction of the Fmoc protecting group. The carboxylic acid group is then activated and coupled with the protected amine group to form the desired product.", "Starting Materials": [ "2-methylpiperidine", "Fmoc-Cl", "Diisopropylethylamine (DIPEA)", "N,N'-dicyclohexylcarbodiimide (DCC)", "Methanol", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate" ], "Reaction": [ "Step 1: Protection of the amine group", "2-methylpiperidine is dissolved in DCM and cooled to 0°C. DIPEA is added to the solution, followed by Fmoc-Cl. The reaction mixture is stirred for 2 hours at 0°C and then washed with HCl and NaHCO3. The organic layer is dried over Na2SO4 and evaporated to dryness to obtain the protected amine intermediate.", "Step 2: Introduction of the Fmoc protecting group", "The protected amine intermediate is dissolved in DMF and cooled to 0°C. TEA is added to the solution, followed by Fmoc-Cl. The reaction mixture is stirred for 2 hours at 0°C and then washed with HCl and NaHCO3. The organic layer is dried over Na2SO4 and evaporated to dryness to obtain the Fmoc-protected amine intermediate.", "Step 3: Activation of the carboxylic acid group", "The Fmoc-protected amine intermediate is dissolved in DMF and cooled to 0°C. DCC and TEA are added to the solution, and the reaction mixture is stirred for 2 hours at 0°C. The mixture is then filtered, and the filtrate is added dropwise to a solution of NaOH in methanol. The resulting mixture is stirred for 2 hours at room temperature and then filtered. The filtrate is evaporated to dryness to obtain the activated carboxylic acid intermediate.", "Step 4: Coupling of the protected amine and activated carboxylic acid", "The activated carboxylic acid intermediate is dissolved in DMF and cooled to 0°C. TEA is added to the solution, followed by the Fmoc-protected amine intermediate. The reaction mixture is stirred for 2 hours at 0°C and then washed with HCl and NaHCO3. The organic layer is dried over Na2SO4 and evaporated to dryness to obtain the desired product, (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid." ] } | |
Numéro CAS |
1187927-07-6 |
Formule moléculaire |
C22H23NO4 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)/t14-,15-/m0/s1 |
Clé InChI |
NRSJXNCIMCCZPV-GJZGRUSLSA-N |
SMILES isomérique |
C[C@H]1[C@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES |
CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canonique |
CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



